molecular formula C22H25N5O8 B13780056 Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate CAS No. 95227-19-3

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate

Cat. No.: B13780056
CAS No.: 95227-19-3
M. Wt: 487.5 g/mol
InChI Key: WHRDVHBIVRZSKQ-UHFFFAOYSA-N
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Description

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a carbostyril core and a picrate group.

Preparation Methods

The synthesis of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves several steps. The primary synthetic route includes the reaction of carbostyril with 2-piperidinoethyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with picric acid to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate can be compared with other similar compounds such as:

    Carbostyril derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Picrate compounds: These compounds contain the picrate group and exhibit similar chemical properties. The uniqueness of this compound lies in its specific combination of the carbostyril core and picrate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

95227-19-3

Molecular Formula

C22H25N5O8

Molecular Weight

487.5 g/mol

IUPAC Name

1-(2-piperidin-1-ium-1-ylethyl)-3,4-dihydroquinolin-2-one;2,4,6-trinitrophenolate

InChI

InChI=1S/C16H22N2O.C6H3N3O7/c19-16-9-8-14-6-2-3-7-15(14)18(16)13-12-17-10-4-1-5-11-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6-7H,1,4-5,8-13H2;1-2,10H

InChI Key

WHRDVHBIVRZSKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCN2C(=O)CCC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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